

In-Depth Technical Guide on the Catalytic Mechanism of SK-J003-1n

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Compound of Interest

Compound Name: SK-J003-1n

Cat. No.: B15561560

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Introduction:

SK-J003-1n is an air-stable nickel(II)/Josiphos precatalyst developed for its high efficiency in cross-coupling reactions. This document provides a detailed overview of its mechanism of action within the context of nickel-catalyzed mono- α -arylation of acetone with aryl chlorides and phenol derivatives. The information presented is based on published research and is intended for a technical audience involved in chemical research and development.

Core Catalytic Mechanism: The Ni(0)/Ni(II) Cycle

The catalytic activity of the **SK-J003-1n** precatalyst is predicated on its ability to facilitate a Ni(0)/Ni(II) catalytic cycle. **SK-J003-1n**, a Ni(II) complex, is a precatalyst that is reduced in situ to the active Ni(0) species. The Josiphos ligand plays a crucial role in stabilizing the Ni(II) intermediates, which is key to the catalytic pathway.

The generally accepted mechanism involves the following key steps:

- **Activation of the Precatalyst:** The Ni(II) precatalyst, **SK-J003-1n**, is reduced to a catalytically active Ni(0) species.
- **Oxidative Addition:** The active Ni(0) catalyst reacts with an aryl electrophile (e.g., aryl chloride) in an oxidative addition step, forming a Ni(II)-aryl intermediate.

- Deprotonation/Enolate Formation: A base abstracts a proton from the α -carbon of acetone, forming an enolate.
- Transmetalation (or equivalent): The enolate coordinates to the Ni(II)-aryl complex.
- Reductive Elimination: The desired mono- α -arylated acetone product is formed through reductive elimination, regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following tables summarize the quantitative data from optimization studies of the nickel-catalyzed mono- α -arylation of acetone.

Table 1: Optimization of Reaction Conditions for the Arylation of Acetone with Phenyl Chloride^[1]

Entry	Base	Solvent	Temperature (°C)	Yield (%)
1	NaOtBu	Toluene	120	85
2	K3PO4	Toluene	120	<5
3	Cs2CO3	Toluene	120	<5
4	NaOtBu	Dioxane	120	78
5	NaOtBu	NMP	120	65
6	NaOtBu	PhCF3	120	95
7	NaOtBu	PhCF3	120	0 (no ligand)
12	NaOtBu	PhCF3	120	Reduced yield (equimolar ligand)
16	NaOtBu	PhCF3	100	Significantly diminished

Reactions were performed with PhCl (0.3 mmol, 1 equiv), acetone (9 mmol, 30 equiv), Base (0.6 mmol, 2 equiv), Ni(COD)₂ (0.1 equiv), ligand (0.2 equiv) and solvent (1 mL) for 18 hours unless otherwise noted.

Table 2: Catalytic Efficiency of Air-Stable Ni(II) Complex IIa[1]

Aryl Chloride	Reaction Time	Catalyst Loading (mol%)	Temperature (°C)	Yield (%)
4-Chlorobenzonitrile	18h	5	120	>99
4-Chlorobenzonitrile	1h	5	120	65
4-Chlorobenzonitrile	18h	1	120	Substantial activity
Chlorobenzene	18h	5	120	>99
Chlorobenzene	18h	5	80	95

Complex IIa is a related air-stable Ni(II) aryl complex that demonstrates enhanced catalytic activity.[1]

Experimental Protocols

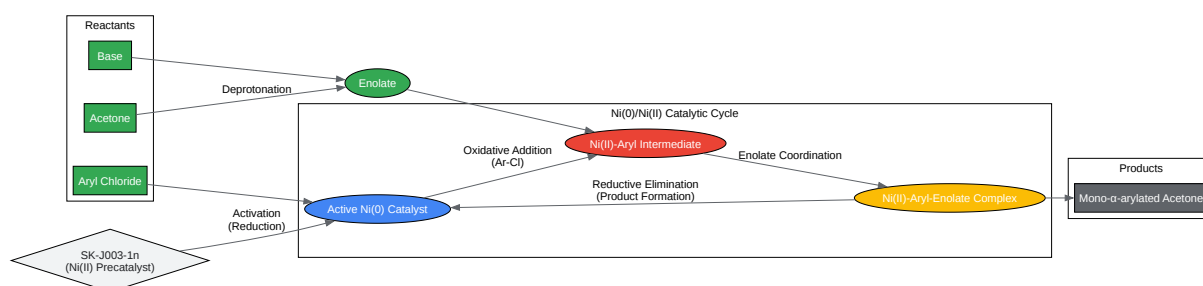
General Procedure for Nickel-Catalyzed Mono- α -Arylation of Acetone:[1]

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the nickel precatalyst (e.g., Ni(COD)₂, 0.1 equiv) and the Josiphos ligand (0.2 equiv). The tube is evacuated and backfilled with argon. The appropriate solvent (1 mL), aryl chloride (0.3 mmol, 1 equiv), acetone (9 mmol, 30 equiv), and base (0.6 mmol, 2 equiv) are then added under an argon atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent

(e.g., ethyl acetate) and filtered through a short pad of silica gel. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product. The yield is determined by ^1H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

Visualizations

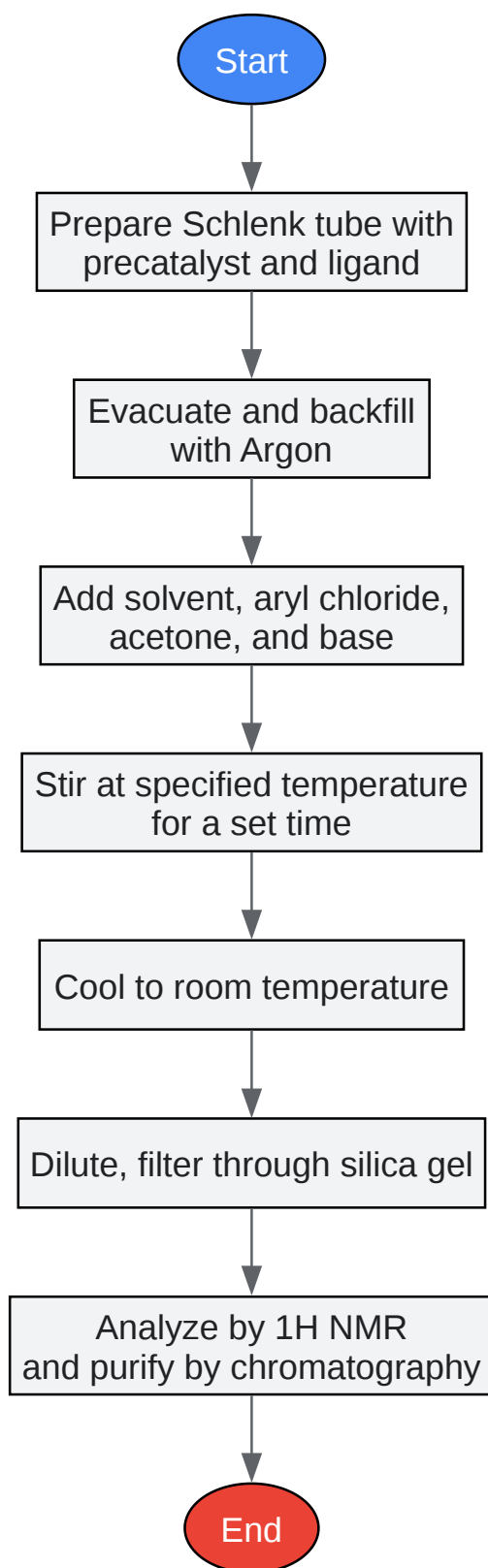
Signaling Pathway Diagram



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Caption: Catalytic cycle of **SK-J003-1n** in mono- α -arylation.

Experimental Workflow Diagram



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Caption: Workflow for nickel-catalyzed mono- α -arylation.

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References

- 1. scispace.com [scispace.com]
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